[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride
Overview
Description
[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride: is an organic compound with the molecular formula C12H20ClNO It is a hydrochloride salt form of [1-(3-Methoxyphenyl)butyl]methylamine, which is a derivative of phenethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methoxyphenylbutylamine.
Alkylation: The 3-methoxyphenylbutylamine is then alkylated using methyl iodide in the presence of a base such as potassium carbonate to form [1-(3-Methoxyphenyl)butyl]methylamine.
Hydrochloride Formation: The final step involves the conversion of [1-(3-Methoxyphenyl)butyl]methylamine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry:
Organic Synthesis: [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Neurotransmitter Research: As a derivative of phenethylamine, it is studied for its potential effects on neurotransmitter systems and its role in modulating neurological functions.
Medicine:
Pharmaceutical Development: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry:
Chemical Manufacturing: It is used in the production of various fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride involves its interaction with molecular targets such as receptors and enzymes. As a phenethylamine derivative, it may act on neurotransmitter receptors, influencing signal transduction pathways and modulating cellular responses. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Phenethylamine: The parent compound, which serves as the backbone for [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride.
Methoxyphenethylamine: A related compound with similar structural features but different functional groups.
Butylamine Derivatives: Compounds with similar alkyl chains but varying substituents on the aromatic ring.
Uniqueness:
Structural Features: The presence of the methoxy group on the phenyl ring and the butyl chain distinguishes this compound from other phenethylamine derivatives.
Functional Applications: Its unique structure imparts specific chemical reactivity and biological activity, making it valuable in targeted research and industrial applications.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-methylbutan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-6-12(13-2)10-7-5-8-11(9-10)14-3;/h5,7-9,12-13H,4,6H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUMNZWFDHFYTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)OC)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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